Welcome to the BenchChem Online Store!
molecular formula C4H8N2 B074932 5-Methyl-2-pyrazoline CAS No. 1568-20-3

5-Methyl-2-pyrazoline

Cat. No. B074932
M. Wt: 84.12 g/mol
InChI Key: KDTSAMBCRXSULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05075449

Procedure details

Hydrochloride of nicotinic acid chloride (4 g) was suspended in 20 ml of chloroform followed by addition of a mixture of 1.7 g of 5-methyl-2-pyrazoline and 4 g of triethylamine, washing with water and concentration. The product was purified by chromatography on a silica gel column (chloroform/methanol=100/1). Yield; 3.4 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][CH:12]1[NH:16][N:15]=[CH:14][CH2:13]1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([N:16]2[CH:12]([CH3:11])[CH2:13][CH:14]=[N:15]2)=[O:9])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
CC1CC=NN1
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with water and concentration
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on a silica gel column (chloroform/methanol=100/1)

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C(=O)N1N=CCC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.